Rezafungin

Description

Rezafungin is an echinocandin antifungal drug. Unlike other echinocandins such as [caspofungin] and [micafungin], rezafungin has long‐acting pharmacokinetics and a high stability that allows for it to have long dosing intervals maintaining high plasma exposure. Rezafungin has a half-life higher than 130 hours and can be administered once a week instead of daily. It can only be administered intravenously but does not reach therapeutic concentrations in the central nervous system, eye and urine. Rezafungin is active against Candida albicans, Candida glabrata, Candida parapsilosis and Candida tropicalis, as well as other Candida and Aspergillus spp. Clinical studies have shown that rezafungin is non-inferior to caspofungin for the treatment of candidaemia and invasive candidiasis. In March 2023, the FDA approved rezafungin for injection for the treatment of candidemia and invasive candidiasis in adults with limited or no alternative treatment options.

Rezafungin is an Echinocandin Antifungal.

Rezafungin is a next-generation, semi-synthetic, cyclic lipopeptide and echinocandin derivative, with potential antifungal activity. Upon administration, rezafungin inhibits the fungal specific enzyme 1,3-beta-D-glucan synthase, which is essential for fungal cell wall synthesis, and results in decreased synthesis of beta(1,3)-D-glucan. This weakens the fungal cell wall thereby causing osmotic lysis, fungal cell wall rupture and fungal cell death.

REZAFUNGIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2023 and is indicated for candidemia and candidiasis, invasive and has 2 investigational indications.

long-acting echinocandin

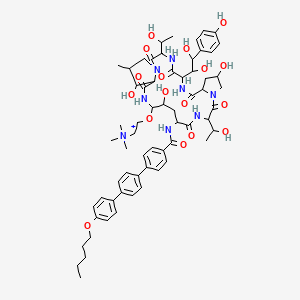

structure in first source

Properties

Key on ui mechanism of action |

Rezafungin is an echinocandin antifungal drug. It inhibits the 1,3-β-D-glucan synthase enzyme complex present in the cell walls of fungi, responsible for the formation of 1,3-β-D-glucan. Since 1,3-β-D-glucan is an essential component of fungal cell walls, rezafungin disrupts the cell wall of fungal species, including _Candida_ spp., and acts as a concentration-dependent _in vitro_ fungicidal. Mammalian cells do not express β-1-3-glucan synthase; therefore, the action of rezafungin is specific to fungi. |

|---|---|

CAS No. |

1396640-59-7 |

Molecular Formula |

C63H85N8O17+ |

Molecular Weight |

1226.4 g/mol |

IUPAC Name |

2-[[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium |

InChI |

InChI=1S/C63H84N8O17/c1-8-9-10-28-87-45-25-21-40(22-26-45)38-13-11-37(12-14-38)39-15-17-42(18-16-39)56(80)64-46-31-48(76)61(88-29-27-71(5,6)7)68-60(84)52-53(77)34(2)32-70(52)63(86)50(36(4)73)66-59(83)51(55(79)54(78)41-19-23-43(74)24-20-41)67-58(82)47-30-44(75)33-69(47)62(85)49(35(3)72)65-57(46)81/h11-26,34-36,44,46-55,61,72-73,75-79H,8-10,27-33H2,1-7H3,(H5-,64,65,66,67,68,74,80,81,82,83,84)/p+1/t34-,35+,36+,44+,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,61+/m0/s1 |

InChI Key |

LNFCWEXGZIEGJW-TXSVMFMRSA-O |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)OCC[N+](C)(C)C)O |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OCC[N+](C)(C)C)O |

solubility |

Freely soluble |

Origin of Product |

United States |

Foundational & Exploratory

Rezafungin: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery and development timeline of Rezafungin (formerly CD101), a novel, long-acting echinocandin antifungal agent. This document details the preclinical and clinical development, including experimental protocols, quantitative data, and key milestones, culminating in its approval for the treatment of candidemia and invasive candidiasis.

Introduction: Addressing an Unmet Need

Invasive fungal infections, particularly those caused by Candida and Aspergillus species, pose a significant threat to immunocompromised and critically ill patients. The emergence of antifungal resistance and the limitations of existing therapies have created a pressing need for novel treatment options. Rezafungin was developed to address this need, offering a once-weekly dosing regimen designed to improve patient compliance and outcomes. Developed by Cidara Therapeutics, Rezafungin is a structural analog of anidulafungin, modified to enhance its stability and pharmacokinetic profile.

Mechanism of Action

Rezafungin, like other echinocandins, is a non-competitive inhibitor of 1,3-β-D-glucan synthase, an essential enzyme in the biosynthesis of the fungal cell wall. By inhibiting this enzyme, Rezafungin disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. This mechanism is highly selective for fungi, as mammalian cells lack a cell wall.

Caption: Mechanism of action of Rezafungin.

Discovery and Preclinical Development

Rezafungin was designed as a next-generation echinocandin with improved stability and a longer half-life compared to its predecessors. This was achieved by modifying the structure of anidulafungin.

In Vitro Activity

Rezafungin has demonstrated potent in vitro activity against a broad range of Candida and Aspergillus species, including azole-resistant isolates.

Table 1: In Vitro Susceptibility of Candida Species to Rezafungin and Comparator Antifungals (MIC µg/mL)

| Organism | Rezafungin MIC50 | Rezafungin MIC90 | Anidulafungin MIC50 | Anidulafungin MIC90 | Caspofungin MIC50 | Caspofungin MIC90 | Micafungin MIC50 | Micafungin MIC90 |

| C. albicans | 0.03 | 0.06 | 0.03 | 0.06 | 0.03 | 0.06 | 0.015 | 0.03 |

| C. glabrata | 0.06 | 0.12 | 0.03 | 0.06 | 0.06 | 0.12 | 0.03 | 0.06 |

| C. parapsilosis | 1 | 2 | 1 | 2 | 0.25 | 0.5 | 1 | 1 |

| C. tropicalis | 0.03 | 0.06 | 0.03 | 0.06 | 0.06 | 0.12 | 0.03 | 0.06 |

| C. krusei | 0.03 | 0.06 | 0.06 | 0.12 | 0.12 | 0.25 | 0.06 | 0.12 |

| C. auris | 0.25 | 0.5 | 0.12 | 0.25 | 0.25 | 0.5 | 0.12 | 0.25 |

Data compiled from multiple sources.[1][2][3]

Table 2: In Vitro Activity of Rezafungin against Aspergillus Species (MEC µg/mL)

| Organism | Rezafungin MEC50 | Rezafungin MEC90 |

| A. fumigatus | 0.03 | 0.125 |

| A. flavus | ≤0.015 | 0.03 |

| A. niger | ≤0.015 | 0.03 |

| A. terreus | 0.03 | 0.06 |

Data compiled from multiple sources.[4]

Preclinical In Vivo Efficacy

Rezafungin has demonstrated robust efficacy in various animal models of invasive fungal infections.

-

Invasive Candidiasis Mouse Model:

-

Animals: Neutropenic male BALB/c mice.[2]

-

Immunosuppression: Cyclophosphamide administered intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[5]

-

Infection: Intravenous (IV) injection of Candida species (e.g., C. albicans, C. auris) at a concentration of approximately 1 x 10^6 CFU/mouse.[2][6]

-

Treatment: Rezafungin administered IP or IV at various dosing regimens.

-

Endpoint: Fungal burden in kidneys determined by colony-forming unit (CFU) counts after 7 days of therapy.[5]

-

-

Invasive Aspergillosis Mouse Model:

-

Animals: Neutropenic male ICR mice.

-

Immunosuppression: Cyclophosphamide (200 mg/kg) and cortisone acetate (500 mg/kg) administered IP on days -2, +3, and +8 relative to infection.[1]

-

Infection: Intratracheal inoculation with Aspergillus fumigatus conidia.

-

Treatment: Rezafungin administered at various doses.

-

Table 3: In Vivo Efficacy of Rezafungin in a Neutropenic Mouse Model of Invasive Candidiasis (C. auris)

| Rezafungin Dose (mg/kg) | Mean Log10 CFU/g in Kidney (vs. control) |

| 1 | Significant reduction |

| 4 | Significant reduction |

| 16 | Significant reduction |

| 64 | Significant reduction |

Data adapted from a study demonstrating dose-dependent reduction in fungal burden.[5]

Table 4: Survival in a Neutropenic Mouse Model of Invasive Aspergillosis

| Treatment | Survival Rate (%) |

| Vehicle Control | 0 |

| Rezafungin (1 mg/kg) | 50 |

| Rezafungin (4 mg/kg) | 60 |

| Rezafungin (16 mg/kg) | 50 |

Data adapted from a study showing a significant survival advantage with Rezafungin treatment.[9]

Clinical Development

The clinical development of Rezafungin has progressed through a series of well-defined Phase 1, 2, and 3 clinical trials to establish its safety, pharmacokinetics, and efficacy.

Caption: Rezafungin Development Timeline.

Phase 1 Studies

Phase 1 trials were conducted in healthy adult subjects to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of Rezafungin.

-

Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.

-

Population: Healthy adult volunteers.

-

Intervention: Single or multiple intravenous doses of Rezafungin or placebo.

-

Endpoints: Safety and tolerability, and pharmacokinetic parameters (Cmax, AUC, t1/2).

Table 5: Pharmacokinetic Parameters of Rezafungin in Healthy Adults (Single IV Dose)

| Dose | Cmax (ng/mL) | AUC(0-inf) (ng*h/mL) | t1/2 (hours) |

| 200 mg | ~7,000 | ~300,000 | ~130 |

| 400 mg | ~14,000 | ~600,000 | ~133 |

Approximate values compiled from Phase 1 data.[10]

Phase 2 Study (STRIVE - NCT02734862)

The STRIVE trial was a global, randomized, double-blind study to evaluate the safety and efficacy of two dosing regimens of Rezafungin compared to caspofungin for the treatment of candidemia and/or invasive candidiasis.[10][11]

-

Design: Randomized, double-blind, double-dummy, multicenter trial.[10]

-

Population: Adults (≥18 years) with mycologically confirmed candidemia and/or invasive candidiasis.[10]

-

Inclusion Criteria: At least one blood culture positive for Candida or a positive test from a normally sterile site within 96 hours before randomization.[12]

-

Exclusion Criteria: Neutropenia, severe hepatic impairment, and prior extensive antifungal therapy.[10]

-

Interventions:

-

Primary Endpoint: Overall response (clinical and mycological cure) at Day 14.[10]

Caption: STRIVE (Phase 2) Trial Workflow.

Table 6: Efficacy and Safety Outcomes from the STRIVE Trial (mITT Population)

| Outcome | Rezafungin 400mg/200mg | Caspofungin |

| Overall Cure at Day 14 (%) | 76.1 | 67.2 |

| 30-day All-Cause Mortality (%) | 4.4 | 13.1 |

| Treatment-Emergent Adverse Events (%) | 94.4 | 81.8 |

Data from the combined analysis of STRIVE Parts A and B.[11][13][14]

Phase 3 Program

The ReSTORE trial was a pivotal Phase 3 study designed to demonstrate the non-inferiority of once-weekly Rezafungin to once-daily caspofungin for the treatment of candidemia and invasive candidiasis.[7][15]

-

Design: Multicenter, double-blind, double-dummy, randomized, non-inferiority trial.[15]

-

Population: Adults (≥18 years) with systemic signs and mycological confirmation of candidemia or invasive candidiasis.[15]

-

Inclusion Criteria: Similar to the STRIVE trial.[16]

-

Exclusion Criteria: Similar to the STRIVE trial.[16]

-

Interventions:

-

Primary Endpoints:

References

- 1. 2393. Evaluation of Antifungal Treatment in a Neutropenic Mouse Model of Scedosporiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. cidara.com [cidara.com]

- 5. Pharmacodynamic Evaluation of Rezafungin (CD101) against Candida auris in the Neutropenic Mouse Invasive Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Extended-Interval Dosing of Rezafungin against Azole-Resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rezafungin Versus Caspofungin in a Phase 2, Randomized, Double-blind Study for the Treatment of Candidemia and Invasive Candidiasis: The STRIVE Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of Rezafungin Compared to Standard Antimicrobial Regimen for Prevention of Invasive Fungal Diseases in Adults Undergoing Allogeneic Blood and Marrow Transplantation [clinicaltrials.stanford.edu]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Efficacy of Rezafungin in Prophylactic Mouse Models of Invasive Candidiasis, Aspergillosis, and Pneumocystis Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rezafungin Versus Caspofungin in a Phase 2, Randomized, Double-blind Study for the Treatment of Candidemia and Invasive Candidiasis: The STRIVE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rezafungin versus caspofungin for treatment of candidaemia and invasive candidiasis (ReSTORE): a multicentre, double-blind, double-dummy, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to Rezafungin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent engineered for enhanced stability and prolonged pharmacokinetics. As a semi-synthetic lipopeptide, it represents a significant advancement in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species. Its unique chemical structure confers a distinct therapeutic profile, allowing for once-weekly intravenous administration. This document provides a comprehensive technical overview of Rezafungin's chemical structure, physicochemical properties, mechanism of action, in vitro activity, and pharmacokinetic profile, along with detailed experimental protocols relevant to its preclinical and clinical evaluation.

Chemical Structure and Physicochemical Properties

Rezafungin is a structural analog of anidulafungin, distinguished by the substitution of the hemiaminal ether at the C5 ornithine residue with a choline aminal ether.[1] This modification significantly enhances the molecule's chemical stability, a key factor in its extended half-life.[1]

Chemical Name: 2-[[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.0⁹,¹³]heptacosan-21-yl]oxy]ethyl-trimethylazanium

Table 1: Chemical and Physicochemical Properties of Rezafungin

| Property | Value | Reference(s) |

| Molecular Formula | C₆₃H₈₅N₈O₁₇⁺ | [2] |

| Molecular Weight | 1226.39 g/mol | [3] |

| CAS Number | 1396640-59-7 | [3] |

| Appearance | Lyophilized powder | [1] |

| Solubility | Higher aqueous solubility than first-generation echinocandins | [4] |

| Stability | More stable in vitro and in vivo than other echinocandins | [1][4] |

Mechanism of Action

Rezafungin, like other echinocandins, is a non-competitive inhibitor of the 1,3-β-D-glucan synthase enzyme complex, an essential component of the fungal cell wall.[5] This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a critical polysaccharide that provides structural integrity to the cell wall. By inhibiting this enzyme, Rezafungin disrupts cell wall synthesis, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[5] The action of Rezafungin is specific to fungi as mammalian cells lack a cell wall and the 1,3-β-D-glucan synthase enzyme.[5]

In Vitro Activity

Rezafungin demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including various species of Candida and Aspergillus. Its activity is comparable to or, in some cases, superior to other echinocandins.

Table 2: Comparative In Vitro Activity of Rezafungin and Other Echinocandins against Common Fungal Pathogens (MIC₅₀/MIC₉₀ in µg/mL)

| Organism | Rezafungin | Anidulafungin | Caspofungin | Micafungin | Reference(s) |

| Candida albicans | 0.03/0.06 | 0.03/0.06 | 0.03/0.06 | 0.015/0.03 | [6] |

| Candida glabrata | 0.06/0.12 | 0.06/0.12 | 0.06/0.12 | 0.03/0.06 | [6] |

| Candida parapsilosis | 1/2 | 2/4 | 0.25/0.25 | 1/1 | [6] |

| Candida tropicalis | 0.03/0.06 | 0.03/0.06 | 0.03/0.06 | 0.03/0.06 | [6] |

| Candida krusei | 0.03/0.06 | 0.06/0.12 | 0.06/0.12 | 0.03/0.06 | [6] |

| Candida auris | 0.25-1 | - | - | - | [4] |

| Aspergillus fumigatus (MEC) | 0.116 | 0.064 | 0.122 | - | [6] |

| Aspergillus flavus (MEC) | 0.110 | 0.059 | 0.142 | - | [6] |

MIC: Minimum Inhibitory Concentration; MEC: Minimum Effective Concentration

Pharmacokinetics

The pharmacokinetic profile of Rezafungin is its most distinguishing feature, characterized by a remarkably long terminal half-life that allows for once-weekly dosing.

Table 3: Key Pharmacokinetic Parameters of Rezafungin in Humans

| Parameter | Value | Reference(s) |

| Terminal Half-Life (t₁/₂) | >130 hours | [1] |

| Clearance (CL) | 0.35 L/hr | [1] |

| Volume of Distribution (Vd) | 67 L | [1] |

| Protein Binding | 87.5% to >98.6% | [1] |

| Metabolism | Hydroxylation of the terphenyl, pentyl ether side chain | [1] |

| Excretion | Primarily fecal | [1] |

| Dosing Regimen | 400 mg loading dose, followed by 200 mg once weekly | [6] |

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Rezafungin against yeast isolates.

Materials:

-

Rezafungin powder

-

RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

-

Sterile 96-well microtiter plates

-

Yeast inoculum, standardized to 0.5-2.5 x 10³ CFU/mL

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Drug Preparation: Prepare a stock solution of Rezafungin in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium to achieve the desired final concentrations in the microtiter plate.

-

Inoculum Preparation: Culture the yeast isolate on Sabouraud dextrose agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to the final working concentration.

-

Plate Inoculation: Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate containing 100 µL of the serially diluted Rezafungin. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of Rezafungin that causes a significant diminution of growth (e.g., 50% or 80% inhibition) compared to the growth control well. This can be determined visually or with a spectrophotometer.[7][8][9]

In Vivo Efficacy: Murine Model of Invasive Candidiasis

This protocol describes a common model to assess the in vivo efficacy of Rezafungin.

Materials:

-

Immunocompromised mice (e.g., neutropenic ICR mice)

-

Candida albicans strain

-

Rezafungin for injection

-

Sterile saline

-

Materials for intravenous injection and organ harvesting

Procedure:

-

Immunosuppression (if applicable): Render mice neutropenic by intraperitoneal or intravenous administration of cyclophosphamide or 5-fluorouracil prior to infection.[10]

-

Infection: Prepare a standardized inoculum of C. albicans. Infect mice via intravenous injection (e.g., lateral tail vein) with a lethal or sublethal dose of the yeast.[11][12]

-

Treatment: At a specified time post-infection (e.g., 2 hours), administer Rezafungin intravenously. Dosing regimens can vary to determine the optimal therapeutic dose.[11][12]

-

Monitoring: Monitor the mice for a defined period (e.g., 7-14 days) for survival.

-

Endpoint Analysis: At the end of the study, or upon euthanasia, harvest target organs (e.g., kidneys, brain). Homogenize the organs and perform quantitative cultures to determine the fungal burden (CFU/gram of tissue).[11][12] The primary endpoints are typically survival rate and reduction in organ fungal burden compared to a vehicle-treated control group.

Drug Discovery and Development Workflow

The development of a novel antifungal agent like Rezafungin follows a structured workflow from initial discovery to clinical application.

Conclusion

Rezafungin is a promising second-generation echinocandin with a unique chemical structure that confers enhanced stability and a prolonged pharmacokinetic profile. Its potent in vitro activity against a wide range of fungal pathogens, coupled with the convenience of once-weekly dosing, positions it as a valuable addition to the antifungal armamentarium for the treatment and prevention of invasive fungal diseases. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working in the field of mycology and infectious diseases.

References

- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Comparison of In Vitro Killing Activity of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in RPMI-1640 in the Absence and Presence of Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. antibiotics.or.jp [antibiotics.or.jp]

- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 10. niaid.nih.gov [niaid.nih.gov]

- 11. Pharmacodynamics of a Long-Acting Echinocandin, CD101, in a Neutropenic Invasive-Candidiasis Murine Model Using an Extended-Interval Dosing Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacodynamics of a Long-Acting Echinocandin, CD101, in a Neutropenic Invasive-Candidiasis Murine Model Using an Extended-Interval Dosing Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Rezafungin's Spectrum of Activity Against Candida Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent engineered for enhanced stability and a prolonged half-life, allowing for once-weekly intravenous administration.[1][2] Like other echinocandins, rezafungin exerts its antifungal effect by inhibiting the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall.[1][2] This technical guide provides a comprehensive overview of the in vitro spectrum of activity of rezafungin against a broad range of Candida species, details the experimental methodologies used for its evaluation, and visualizes key pathways and workflows.

Mechanism of Action

Rezafungin targets the fungal cell wall by noncompetitively inhibiting the 1,3-β-D-glucan synthase enzyme complex.[1][2] This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall. By disrupting the production of this essential polymer, rezafungin compromises cell wall integrity, leading to osmotic instability and subsequent fungal cell death. The selective toxicity of rezafungin is attributed to the absence of 1,3-β-D-glucan synthase in mammalian cells.

In Vitro Activity

Rezafungin has demonstrated potent in vitro activity against a wide array of Candida species, including common pathogens such as Candida albicans, Candida glabrata, Candida parapsilosis, and Candida tropicalis, as well as the emerging multidrug-resistant pathogen Candida auris. Its activity is generally comparable to or exceeds that of other echinocandins.

Summary of Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of rezafungin against various Candida species, as determined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) broth microdilution methods. Data is presented as MIC50 (the concentration required to inhibit the growth of 50% of isolates), MIC90 (the concentration required to inhibit the growth of 90% of isolates), and the overall MIC range.

Table 1: Rezafungin In Vitro Activity Against Common Candida Species

| Candida Species | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference(s) |

| C. albicans | 943 | 0.03 | 0.06 | ≤0.008 - 0.25 | [3][4][5][6][7] |

| C. glabrata | 407 | 0.06 | 0.12 | ≤0.008 - >4 | [3][4][5][6][7][8] |

| C. parapsilosis | 356 | 1 | 2 | 0.06 - 4 | [3][4][5][6][7] |

| C. tropicalis | 244 | 0.03 | 0.06 | ≤0.008 - 0.5 | [3][4][5][6][7] |

| C. krusei | 147 | 0.03 | 0.06 | 0.015 - 0.25 | [3][4][5][6][7] |

Table 2: Rezafungin In Vitro Activity Against Candida auris

| No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference(s) |

| 78 | 0.25 | 0.5 | 0.03 - 8 | [9][10][11] |

Table 3: Rezafungin In Vitro Activity Against Less Common Candida Species

| Candida Species | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference(s) |

| C. dubliniensis | 22 | 0.06 | 0.12 | 0.015 - 0.25 | [4][6] |

| C. guilliermondii | 33 | 1 | 1 | 0.12 - 4 | [6][12][13][14] |

| C. kefyr | 51 | 0.03 | 0.06 | 0.015 - 0.12 | [6][12][13][14] |

| C. lusitaniae | 46 | 0.12 | 0.25 | 0.03 - 0.5 | [4][6] |

| C. orthopsilosis | 49 | 0.5 | 1 | 0.12 - 2 | [6][12][13][14] |

| C. metapsilosis | 25 | 0.12 | 0.5 | 0.06 - 1 | [6][12][13][14] |

| C. pelliculosa | 10 | 0.015 | 0.03 | 0.008 - 0.03 | [12][13][14] |

Experimental Protocols

The in vitro activity of rezafungin is primarily determined using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27 Broth Microdilution Method

The CLSI M27 standard provides a reference method for the quantitative determination of in vitro antifungal susceptibility of yeasts.[15][16]

Methodology:

-

Inoculum Preparation: A standardized inoculum is prepared by suspending colonies from a 24-hour culture in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL.

-

Antifungal Agent Preparation: Rezafungin is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of rezafungin that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.

EUCAST E.Def 7.3.2 Broth Microdilution Method

The EUCAST E.Def 7.3.2 provides a standardized method for determining the MIC of antifungal agents against yeasts.[17]

Methodology:

-

Inoculum Preparation: A yeast suspension is prepared from a 24-hour culture and adjusted spectrophotometrically to a specific optical density, then diluted in RPMI-1640 medium to a final concentration of 1-5 x 105 cells/mL.

-

Antifungal Agent Preparation: Rezafungin is serially diluted in the microtiter plate.

-

Incubation: Plates are incubated at 35-37°C for 24 hours.

-

MIC Determination: The MIC is determined spectrophotometrically as the lowest concentration of the drug that reduces growth by ≥50% compared to the drug-free control.

Time-Kill Assays

Time-kill assays are performed to assess the fungicidal or fungistatic activity of an antifungal agent over time.

Methodology:

-

Inoculum Preparation: A standardized yeast suspension is prepared as for MIC testing.

-

Exposure: The yeast suspension is added to flasks containing broth with various concentrations of rezafungin (typically multiples of the MIC). A drug-free control flask is also included.

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each flask, serially diluted, and plated on agar plates.

-

Incubation and Colony Counting: The plates are incubated until colonies are visible, and the number of colony-forming units (CFU)/mL is determined.

-

Data Analysis: The change in log10 CFU/mL over time is plotted for each rezafungin concentration and compared to the growth control. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as fungicidal activity.

Conclusion

Rezafungin demonstrates potent and broad-spectrum in vitro activity against a wide range of clinically relevant Candida species, including those resistant to other antifungal agents. Its consistent activity, as demonstrated by low MIC values across numerous studies, underscores its potential as a valuable therapeutic option for the treatment of invasive candidiasis. The standardized methodologies of CLSI and EUCAST provide a robust framework for the continued evaluation of rezafungin's efficacy against emerging and less common Candida pathogens. Further research, including in vivo studies and clinical trials, will continue to define the role of rezafungin in the management of invasive fungal infections.

References

- 1. Rezafungin In Vitro Activity against Contemporary Nordic Clinical Candida Isolates and Candida auris Determined by the EUCAST Reference Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Evaluation of Rezafungin Provisional CLSI Clinical Breakpoints and Epidemiological Cutoff Values Tested against a Worldwide Collection of Contemporaneous Invasive Fungal Isolates (2019 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of rezafungin against common and rare Candida species and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activity of rezafungin against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent increase in Candida auris frequency in the SENTRY surveillance program: antifungal activity and genotypic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The In Vitro Activity of Rezafungin Against Uncommon Species of Candida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. P-1095. Activity of Rezafungin against Clinical Isolates of Uncommon Species of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]

- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 17. scribd.com [scribd.com]

In Vitro Susceptibility of Aspergillus fumigatus to Rezafungin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro susceptibility of Aspergillus fumigatus to Rezafungin, a novel long-acting echinocandin. The document collates key quantitative data, details experimental methodologies, and presents visual workflows and conceptual diagrams to support research and development in antifungal therapeutics.

Core Data Presentation

The in vitro potency of Rezafungin against Aspergillus fumigatus has been evaluated in several studies. The primary method for susceptibility testing is the broth microdilution method standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2.[1][2] The results are typically reported as the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, abnormal, branched hyphae.[2]

Table 1: In Vitro Susceptibility of Aspergillus fumigatus to Rezafungin and Comparator Antifungals

| Organism/Strain Type | Antifungal Agent | No. of Isolates | MEC/MIC Range (mg/L) | MEC/MIC₅₀ (mg/L) | MEC/MIC₉₀ (mg/L) | Geometric Mean (mg/L) |

| A. fumigatus (All) | Rezafungin | - | ≤0.015 - 2 | 0.03 | 0.125 | - |

| A. fumigatus (Wild-Type) | Rezafungin | 15 | ≤0.015 - 0.125 | - | - | 0.024 |

| A. fumigatus (Azole-Resistant) | Rezafungin | 31 | ≤0.015 - 2 | - | - | 0.043 |

| A. fumigatus (All) | Caspofungin | - | - | - | - | - |

| A. fumigatus (All) | Micafungin | - | - | - | - | - |

| A. fumigatus (Wild-Type) | Posaconazole | 15 | - | - | - | 0.089 |

| A. fumigatus (Azole-Resistant) | Posaconazole | 31 | - | - | - | 1.91 |

| A. fumigatus (Wild-Type) | Voriconazole | 15 | - | - | - | 0.301 |

| A. fumigatus (Azole-Resistant) | Voriconazole | 31 | - | - | - | 3.27 |

Data compiled from studies utilizing the CLSI M38-A2 method.[3][4]

Rezafungin demonstrates potent in vitro activity against both wild-type and azole-resistant Aspergillus fumigatus isolates.[3][5] Its MEC values are comparable to other echinocandins, such as caspofungin and micafungin.[3] Notably, the activity of Rezafungin is maintained against azole-resistant strains, including those with characterized cyp51A mutations.[3][4]

Mechanism of Action

Rezafungin, like other echinocandins, targets the fungal cell wall by inhibiting the (1,3)-β-D-glucan synthase enzyme complex.[6][7][8] This enzyme is responsible for the synthesis of (1,3)-β-D-glucan, a critical polysaccharide component of the fungal cell wall that is absent in mammalian cells.[7][8] Inhibition of this enzyme disrupts the integrity of the cell wall, leading to osmotic instability and ultimately fungal cell death.[6][7]

Experimental Protocols

The standardized method for determining the in vitro susceptibility of filamentous fungi like Aspergillus fumigatus to antifungal agents is the CLSI M38 reference method.[9][10]

CLSI M38 Broth Microdilution Method for Aspergillus fumigatus

-

Isolate Preparation: Aspergillus fumigatus isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.[11] Conidia are then harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80).

-

Inoculum Preparation: The conidial suspension is adjusted spectrophotometrically to a specific transmittance range (e.g., 68% to 82% at 530 nm) and then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[12]

-

Antifungal Agent Preparation: Rezafungin and other antifungal agents are prepared as stock solutions in a suitable solvent like dimethyl sulfoxide (DMSO).[2] Serial twofold dilutions are then prepared in RPMI 1640 medium in 96-well microtiter plates.

-

Inoculation and Incubation: The prepared microtiter plates are inoculated with the standardized fungal suspension and incubated at 35°C for 24 to 48 hours.[2][12]

-

Endpoint Determination:

-

Echinocandins (Rezafungin, Caspofungin, Micafungin): The Minimum Effective Concentration (MEC) is determined after 24 hours of incubation. The MEC is the lowest concentration of the drug that produces the growth of small, compact, and highly branched hyphae as observed microscopically.[2][3]

-

Azoles (Posaconazole, Voriconazole): The Minimum Inhibitory Concentration (MIC) is determined after 48 hours of incubation. The MIC is the lowest drug concentration that results in 100% growth inhibition as observed visually.[2]

-

-

Quality Control: A quality control strain, such as Paecilomyces variotii ATCC MYA-3630, is included in each run to ensure the accuracy and reproducibility of the results.[3][11]

Visualizations

Experimental Workflow for In Vitro Susceptibility Testing

Caption: CLSI M38 broth microdilution susceptibility testing workflow.

Rezafungin Activity Against Aspergillus fumigatus Strains

References

- 1. researchgate.net [researchgate.net]

- 2. contagionlive.com [contagionlive.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Rezafungin (CD101) demonstrates potent in vitro activity against Aspergillus, including azole-resistant Aspergillus fumigatus isolates and cryptic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 10. img.antpedia.com [img.antpedia.com]

- 11. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

Rezafungin and its Molecular Target, 1,3-β-D-Glucan Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezafungin is a next-generation echinocandin antifungal agent that exhibits potent activity against a broad spectrum of fungal pathogens, including Candida and Aspergillus species.[1][2] Its therapeutic efficacy is derived from the specific and noncompetitive inhibition of 1,3-β-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall.[3] This technical guide provides an in-depth examination of the 1,3-β-D-glucan synthase enzyme complex, the molecular mechanism of rezafungin's inhibitory action, comparative quantitative data on its antifungal activity, and detailed protocols for key experimental assays.

The Molecular Target: 1,3-β-D-Glucan Synthase

The fungal cell wall is a dynamic and essential structure that protects the cell from osmotic stress and is crucial for viability and morphogenesis.[4] A primary component of this wall is the polysaccharide 1,3-β-D-glucan.[1][5] The synthesis of this vital polymer is catalyzed by the 1,3-β-D-glucan synthase (GS) enzyme complex, which is located in the fungal plasma membrane.[4][5] Because this enzyme is absent in mammalian cells, it represents an ideal target for antifungal drug development.[3][6]

The GS complex is a glucosyltransferase that catalyzes the polymerization of glucose from UDP-glucose into long chains of 1,3-β-D-glucan.[7][8] The complex consists of a catalytic subunit, known as Fks, and a regulatory subunit, Rho1p, which is a GTP-binding protein.[9] The FKS genes (FKS1, FKS2, and FKS3) encode the catalytic Fksp subunits, which are the direct target of echinocandin drugs like rezafungin.[7][10] Mutations within "hot spot" regions of the FKS genes are the primary mechanism of acquired resistance to this class of antifungals.[9] Recent cryo-electron microscopy studies have revealed the structure of the Saccharomyces cerevisiae 1,3-β-D-glucan synthase (Fks1), showing a central catalytic region with a transmembrane channel for glucan transport.[4][5]

Mechanism of Action of Rezafungin

Rezafungin, like other echinocandins, exerts its antifungal effect by inhibiting the 1,3-β-D-glucan synthase enzyme.[1][10] This inhibition is noncompetitive, meaning rezafungin binds to a site on the enzyme distinct from the substrate-binding site.[3][11] By binding to the Fks1p subunit, rezafungin blocks the synthesis of 1,3-β-D-glucan.[7][10]

The depletion of 1,3-β-D-glucan severely compromises the structural integrity of the fungal cell wall.[1] The weakened wall is unable to withstand the internal osmotic pressure of the cell, leading to cell lysis and death.[1][11] This fungicidal activity is concentration-dependent and is particularly effective against most Candida species.[10][12] In filamentous fungi such as Aspergillus, the effect is concentrated at the apical hyphal tips where cell wall remodeling and synthesis are most active.[7]

Quantitative Data: In Vitro Activity

Rezafungin demonstrates potent in vitro activity against a wide range of fungal pathogens. Its efficacy is often compared to other echinocandins through Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: Rezafungin MICs against Candida Species

| Candida Species | Rezafungin MIC₅₀ (mg/L) | Rezafungin MIC₉₀ (mg/L) | Anidulafungin MIC₉₀ (mg/L) | Caspofungin MIC₉₀ (mg/L) | Micafungin MIC₉₀ (mg/L) | Reference(s) |

| C. albicans | 0.03 - 0.06 | 0.06 | 0.06 | 0.25 | 0.03 | [7][13] |

| C. glabrata | 0.06 - 0.12 | 0.12 | 0.06 | 0.5 | 0.06 | [7][13] |

| C. tropicalis | 0.03 - 0.06 | 0.06 | 0.06 | 0.5 | 0.06 | [7][13] |

| C. parapsilosis | 1 | 2 | 2 | 2 | 2 | [7][13] |

| C. krusei | 0.06 - 0.12 | 0.12 | 0.12 | 0.5 | 0.12 | [7][13] |

| C. auris | 0.12 | 0.25 | 0.25 | 1 | 0.25 | [7][13] |

| C. dubliniensis | 0.03 | 0.06 | 0.03 | 0.25 | 0.03 | [7][14] |

| C. guilliermondii | 1 | 1 | 4 | 2 | 2 | [14][15] |

| C. kefyr | 0.03 | 0.06 | 0.06 | 0.25 | 0.06 | [14][15] |

MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of isolates.

Table 2: Rezafungin MECs against Aspergillus Species

| Aspergillus Species | Rezafungin Geometric Mean MEC (mg/L) | Caspofungin Geometric Mean MEC (mg/L) | Micafungin Geometric Mean MEC (mg/L) | Reference(s) |

| A. fumigatus (Wild-Type) | 0.021 | 0.036 | 0.015 | [16] |

| A. fumigatus (Azole-Resistant) | 0.022 | 0.036 | 0.015 | [16] |

| A. calidoustus | 0.044 | 0.468 | 0.040 | [16] |

MEC: Minimum effective concentration, used for filamentous fungi, is the lowest drug concentration that leads to the growth of small, aberrant, compact hyphae.

Table 3: Rezafungin Activity against Echinocandin-Resistant Candida glabrata with FKS Mutations

| FKS Genotype | Rezafungin MIC Range (mg/L) | Micafungin MIC Range (mg/L) | Anidulafungin MIC Range (mg/L) | Caspofungin MIC Range (mg/L) | Reference(s) |

| Wild-Type FKS | ≤0.015 - 0.06 | 0.03 - 0.06 | ≤0.015 - 0.06 | 0.03 - 0.5 | [17] |

| Mutant FKS | ≤0.015 - 2 | 0.25 - 4 | 0.12 - 2 | 0.12 - >8 | [17] |

Experimental Protocols

Protocol: 1,3-β-D-Glucan Synthase (GS) Inhibition Assay

This protocol outlines a standard method for measuring the inhibitory activity of a compound against the GS enzyme complex.[18]

1. Preparation of Microsomal Membranes:

- Grow Candida albicans or Saccharomyces cerevisiae in YPAD medium at 30°C to the exponential phase.

- Harvest cells by centrifugation.

- Disrupt cells using a bead beater in a lysis buffer containing protease inhibitors.

- Centrifuge the cell lysate at low speed to remove cell debris.

- Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membranes.

- Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. Enzyme Inhibition Assay:

- Prepare a reaction mixture in a final volume of 100 μL containing:

- Tris buffer (pH 7.5)

- Glycerol

- EDTA

- KF

- Dithiothreitol (DTT)

- GTP (as a cofactor for the Rho1p subunit)

- UDP-[³H]glucose (radiolabeled substrate)

- Microsomal membrane preparation (enzyme source)

- Add the test compound (e.g., rezafungin) at various concentrations. Use DMSO as a vehicle control.

- Incubate the reaction mixture for 2 hours at 30°C.

- Quench the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

- Collect the acid-insoluble product (1,3-β-D-glucan) by vacuum filtration onto glass fiber filters.

- Wash the filters with water to remove unincorporated UDP-[³H]glucose.

- Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

- Calculate the percentage of enzyme inhibition for each compound concentration relative to the DMSO control.

- Determine the IC₅₀ value (the concentration of the compound that inhibits enzyme activity by 50%) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

// Nodes

Start [label="Start: Fungal Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Harvest [label="Harvest & Lyse Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Centrifuge [label="High-Speed Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Microsomes [label="Isolate Microsomal\nMembranes (Enzyme)", fillcolor="#FBBC05", fontcolor="#202124"];

Reaction [label="Set up Reaction:\nEnzyme + UDP-[3H]glucose\n+ Rezafungin", fillcolor="#34A853", fontcolor="#FFFFFF"];

Incubate [label="Incubate at 30°C", fillcolor="#34A853", fontcolor="#FFFFFF"];

Quench [label="Quench with TCA", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Filter[label="Filter & Wash", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Count [label="Scintillation Counting", fillcolor="#FBBC05", fontcolor="#202124"];

Analyze [label="Calculate IC50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Start -> Harvest;

Harvest -> Centrifuge;

Centrifuge -> Microsomes;

Microsomes -> Reaction;

Reaction -> Incubate;

Incubate -> Quench;

Quench -> Filter;

Filter -> Count;

Count -> Analyze;

}

Protocol: Antifungal Susceptibility Testing (CLSI M27 Broth Microdilution)

This protocol describes the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[6][12]

1. Preparation of Inoculum:

- Subculture the yeast isolate on an agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

- Select several colonies and suspend them in sterile saline.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

- Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

2. Preparation of Antifungal Plates:

- Prepare serial twofold dilutions of rezafungin in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should bracket the expected MIC.

- Include a growth control well (no drug) and a sterility control well (no inoculum).

3. Inoculation and Incubation:

- Inoculate each well (except the sterility control) with the prepared yeast suspension.

- Incubate the plates at 35°C for 24-48 hours.

4. Reading the MIC:

- Visually or spectrophotometrically examine the plates for fungal growth.

- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in growth compared to the growth control well.

// Nodes

Start [label="Start: Yeast Isolate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Inoculum [label="Prepare & Standardize\nInoculum (0.5 McFarland)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Dilute_Drug [label="Prepare Serial Dilutions of\nRezafungin in 96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"];

Inoculate [label="Inoculate Plate with\nYeast Suspension", fillcolor="#34A853", fontcolor="#FFFFFF"];

Incubate [label="Incubate at 35°C\nfor 24-48h", fillcolor="#34A853", fontcolor="#FFFFFF"];

Read [label="Read Growth Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Determine_MIC [label="Determine MIC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Start -> Inoculum;

Inoculum -> Inoculate;

Dilute_Drug -> Inoculate;

Inoculate -> Incubate;

Incubate -> Read;

Read -> Determine_MIC;

}

Conclusion

Rezafungin's potent antifungal activity is a direct result of its specific and effective inhibition of 1,3-β-D-glucan synthase, a cornerstone enzyme in fungal cell wall biosynthesis. Its favorable pharmacokinetic profile, allowing for once-weekly dosing, combined with its robust in vitro activity against both common and resistant fungal pathogens, positions it as a valuable agent in the treatment of invasive fungal infections.[1][19] Understanding the intricate details of its molecular target and mechanism of action is paramount for optimizing its clinical use and for the future development of novel antifungals targeting this essential fungal pathway.

References

- 1. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure of a fungal 1,3-β-glucan synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of a fungal 1,3-β-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rezafungin, a New Second-Generation Echinocandin [clsi.org]

- 7. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]

- 9. journals.asm.org [journals.asm.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. immune-system-research.com [immune-system-research.com]

- 12. researchgate.net [researchgate.net]

- 13. In vitro activity of rezafungin against common and rare Candida species and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. P-1095. Activity of Rezafungin against Clinical Isolates of Uncommon Species of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The In Vitro Activity of Rezafungin Against Uncommon Species of Candida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. cidara.com [cidara.com]

- 18. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

Rezafungin (CD101): An In-Depth Technical Guide on Early-Stage Research Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent engineered for enhanced stability and prolonged pharmacokinetics, allowing for a once-weekly intravenous dosing regimen.[1][2][3] A structural analog of anidulafungin, rezafungin's unique chemical modification provides a significant advantage in its clinical application for treating invasive fungal infections.[1][2][4] This document provides a comprehensive overview of the core early-stage research findings for rezafungin, focusing on its mechanism of action, preclinical data, and early-phase clinical trial results.

Core Mechanism of Action

Rezafungin, like other echinocandins, targets the fungal cell wall by non-competitively inhibiting the 1,3-β-D-glucan synthase enzyme complex.[5][6][7] This enzyme is crucial for the synthesis of 1,3-β-D-glucan, an essential polymer that maintains the structural integrity of the fungal cell wall.[2][5] Inhibition of this enzyme depletes glucan in the cell wall, leading to osmotic instability, cell lysis, and ultimately, fungicidal activity against most Candida species.[1][5] Notably, mammalian cells lack a cell wall and the 1,3-β-D-glucan synthase enzyme, rendering the mechanism of action of rezafungin specific to fungal pathogens.[6][7]

Signaling Pathway Diagram

Caption: Mechanism of action of Rezafungin targeting the fungal cell wall synthesis pathway.

Preclinical Research Findings

In Vitro Activity

Rezafungin has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including various species of Candida and Aspergillus.[2][8] Its activity is comparable to other echinocandins like anidulafungin and caspofungin.[1][9]

Table 1: In Vitro Susceptibility of Candida Species to Rezafungin and Comparator Echinocandins

| Organism | Rezafungin MIC₅₀/₉₀ (µg/mL) | Anidulafungin MIC₅₀/₉₀ (µg/mL) | Caspofungin MIC₅₀/₉₀ (µg/mL) | Micafungin MIC₅₀/₉₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| C. albicans | 0.03/0.06 | - | - | - | [10] |

| C. glabrata | 0.06/0.12 | - | - | - | [10] |

| C. parapsilosis | 1/2 | 2/4 | 0.25/0.25 | 1/1 | [8] |

| C. tropicalis | 0.03/0.06 | - | - | - | [10] |

| C. krusei | 0.03/0.06 | - | - | - | [10] |

| C. dubliniensis | 0.06/0.12 | - | - | - | [10] |

| C. auris | - | - | - | - |[2] |

MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: In Vitro Activity of Rezafungin against Aspergillus Species

| Organism | Rezafungin MEC (µg/mL) | Comparator MEC (µg/mL) | Reference |

|---|---|---|---|

| A. fumigatus | GM MEC: 0.024 (WT) | - | [11] |

| A. fumigatus (azole-resistant) | GM MEC: 0.043 | - | [11] |

| A. flavus | 0.110 | Caspofungin: 0.142 |[9] |

MEC: Minimum effective concentration; GM: Geometric Mean; WT: Wild-Type.

Experimental Protocols: In Vitro Susceptibility Testing

-

Methodology : The in vitro activity of rezafungin and comparator antifungals was determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38-A2 for molds.[9][11]

-

Procedure : Isolates were cultured on appropriate agar plates, and inocula were prepared and standardized spectrophotometrically. The drugs were serially diluted in 96-well microtiter plates containing RPMI 1640 medium. The plates were inoculated with the fungal suspension and incubated at 35°C.

-

Endpoint Determination : For Candida species, the MIC was defined as the lowest drug concentration that caused a significant diminution of growth (typically ≥50%) compared to the growth control. For Aspergillus species, the MEC was determined as the lowest drug concentration that led to the growth of small, aberrant, compact hyphal forms compared to the large, fluffy, filamentous growth observed in the control well.[11]

Preclinical Pharmacokinetics

A key differentiator of rezafungin is its significantly longer half-life compared to other echinocandins, a result of its enhanced chemical stability.[1][2]

Table 3: Single-Dose Pharmacokinetic Parameters of Rezafungin in Preclinical Models and Humans

| Species | Dose | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Reference |

|---|---|---|---|---|---|

| Beagle Dog | 1 mg/kg IV | 53.1 h | 1360 mL/kg | - | [2] |

| Anidulafungin (Dog) | 1 mg/kg IV | 11.6 h | 779 mL/kg | - | [2] |

| Human (Healthy) | Single Dose | ~80 h (first dose) | 67 L | <0.28 L/h | [2][7] |

| Human (Healthy) | Multiple Doses | ~150 h (after 2nd/3rd dose) | - | 0.187 L/h (for 75kg subject) | [2][12] |

| Rezafungin (Human) | - | >130 h | - | - |[1] |

In Vivo Efficacy in Animal Models

Rezafungin has demonstrated robust efficacy in various animal models of invasive fungal infections.

-

Invasive Candidiasis : In neutropenic mouse models of disseminated candidiasis, rezafungin showed dose-dependent reduction in kidney fungal burden.[2][13] The pharmacodynamic index best associated with efficacy was the ratio of the 24-hour free-drug area under the concentration-time curve to the MIC (fAUC/MIC).[2][13] A single dose of rezafungin at 10 mg/kg or higher resulted in over a 5 log₁₀ reduction in fungal burden of an azole-resistant C. albicans strain.[2]

-

Invasive Aspergillosis : In an immunocompromised mouse model of invasive aspergillosis, a 5-day treatment with rezafungin significantly increased 10-day survival rates from 20% (vehicle) to 80-100% at doses of 0.2-5 mg/kg.[2]

-

Pneumocystis Pneumonia (PCP) : In a mouse model, rezafungin was effective in the prevention of PCP.[14][15]

Experimental Protocols: Murine Invasive Candidiasis Model

Caption: Workflow for a typical neutropenic mouse model of invasive candidiasis.[16]

Early-Stage Clinical Research

Phase 1 Clinical Trials

Phase 1 studies in healthy volunteers demonstrated that rezafungin was well-tolerated and exhibited a favorable pharmacokinetic profile characterized by dose-proportional plasma exposures and a substantially longer half-life (~80 hours after the first dose and ~150 hours after subsequent doses) than other available echinocandins.[2] These findings supported the evaluation of a once-weekly dosing regimen in further clinical development.[2][17]

Phase 2 STRIVE Trial

The STRIVE trial was a Phase 2, randomized, double-blind study designed to evaluate the efficacy and safety of once-weekly intravenous rezafungin compared to once-daily caspofungin for the treatment of candidemia and/or invasive candidiasis.[18][19][20]

-

Study Design : Patients were randomized to one of three arms:

-

Primary Endpoint : Overall cure (a composite of clinical and mycological cure) at Day 14.[19]

Table 4: Key Efficacy Outcomes from the STRIVE Phase 2 Trial (mITT Population)

| Outcome | Rezafungin 400 mg QWk (n=76) | Rezafungin 400/200 mg QWk (n=46) | Caspofungin QD (n=61) | Reference |

|---|---|---|---|---|

| Overall Cure at Day 14 | 60.5% | 76.1% | 67.2% | [18][19][20] |

| Investigator-Assessed Clinical Cure at Day 14 | 69.7% | 80.4% | 70.5% | [18][19][20] |

| 30-Day All-Cause Mortality | 15.8% | 4.4% | 13.1% | [18][19][20] |

| Median Time to Negative Blood Culture | 19.5 hours | 19.5 hours (pooled RZF) | 22.8 hours |[18][19][20] |

mITT: microbiological intent-to-treat; QWk: once weekly; QD: once daily.

The results of the STRIVE trial demonstrated that rezafungin was safe and efficacious, with the 400 mg/200 mg regimen showing numerically favorable outcomes, supporting its selection for Phase 3 evaluation.[2][18][22]

Logical Relationship Diagram

Caption: Logical progression of Rezafungin's development from preclinical to clinical stages.

Conclusion

Early-stage research on rezafungin (CD101) has established its potent antifungal activity, which is rooted in the inhibition of fungal cell wall synthesis. Preclinical studies highlighted its significantly improved pharmacokinetic profile over existing echinocandins, particularly its extended half-life, which enables a convenient once-weekly dosing schedule.[1][2] These promising preclinical findings were substantiated in early clinical trials, where rezafungin was found to be safe, well-tolerated, and efficacious in the treatment of invasive candidiasis.[18][20] The collective data from these foundational studies have strongly supported the progression of rezafungin into late-stage clinical development for both the treatment and prevention of serious invasive fungal infections.[2][7]

References

- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of the Novel Echinocandin Antifungal Rezafungin: Animal Studies and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]

- 6. drugs.com [drugs.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. 1731. Rezafungin Activity against Candida spp. and Aspergillus spp. Isolates Causing Invasive Infections Worldwide in 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Activitiy of Rezafungin in Comparison with Anidulafungin and Caspofungin against Invasive Fungal Isolates (2017 to 2022) in China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. academic.oup.com [academic.oup.com]

- 12. journals.asm.org [journals.asm.org]

- 13. academic.oup.com [academic.oup.com]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacodynamic Evaluation of Rezafungin (CD101) against Candida auris in the Neutropenic Mouse Invasive Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The distinctive pharmacokinetic profile of rezafungin, a long-acting echinocandin developed in the era of modern pharmacometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Rezafungin versus Caspofungin in a Phase 2, Randomized, Double-Blind Study for the Treatment of Candidemia and Invasive Candidiasis- The STRIVE Trial [escholarship.org]

- 21. academic.oup.com [academic.oup.com]

- 22. Cidara reports positive data from Phase II trial of rezafungin [clinicaltrialsarena.com]

Methodological & Application

Rezafungin In Vivo Efficacy in Murine Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive summary of the in vivo efficacy of rezafungin, a novel long-acting echinocandin, in various mouse models of invasive fungal infections. The data presented is compiled from multiple preclinical studies and is intended to guide researchers in designing and interpreting their own in vivo experiments.

I. Quantitative Data Summary

The following tables summarize the in vivo efficacy of rezafungin against various fungal pathogens in mouse models.

Table 1: Efficacy of Rezafungin in Mouse Models of Invasive Candidiasis

| Fungal Species | Mouse Model | Rezafungin Dose | Comparator(s) | Key Efficacy Endpoints & Results | Citations |

| Candida albicans | Immunosuppressed | 5, 10, 20 mg/kg (single prophylactic dose) | Micafungin (5 mg/kg) | Rezafungin demonstrated a dose-dependent reduction in kidney CFU burden. A 20 mg/kg dose resulted in complete clearance in nearly all animals. | [1][2][3] |

| Candida albicans (azole-resistant) | Neutropenic | 3, 10, 30 mg/kg (single therapeutic dose) | Amphotericin B (3 mg/kg), Fluconazole (20 mg/kg) | All rezafungin doses resulted in a ≥99% reduction in kidney fungal counts at 48 and 72 hours post-infection. | [4][5][6] |

| Candida auris | Neutropenic | 20 mg/kg (days 1, 3, 6) | Anidulafungin (5 mg/kg/day), Caspofungin (3 mg/kg/day), Micafungin (5 mg/kg/day) | Rezafungin produced a 3–5 log CFU/g decrease in kidney burden and a 2–4 log CFU/g decrease in heart burden. Its activity was comparable to or better than other echinocandins. | [7][8][9][10] |

| Candida auris | Immunocompromised | 20 mg/kg (days 1, 3, 6) | Amphotericin B (0.3 mg/kg/day), Micafungin (5 mg/kg/day) | Rezafungin-treated mice had a significantly lower kidney fungal burden compared to amphotericin B and micafungin on day 10. | [11][12] |

| Candida glabrata (FKS mutant) | Intra-abdominal abscess | 20 mg/kg (single dose) | Micafungin (5 mg/kg/day x 3) | Rezafungin achieved greater reductions in fungal burden in peritoneal fluid and abscesses compared to micafungin. | [13] |

| Candida tropicalis & C. dubliniensis | Neutropenic | 0.25 - 64 mg/kg | N/A | The area under the concentration-time curve (AUC)/MIC was a robust predictor of efficacy. | [14][15] |

Table 2: Efficacy of Rezafungin in Mouse Models of Invasive Aspergillosis and Pneumocystis Pneumonia

| Fungal Species | Mouse Model | Rezafungin Dose | Comparator(s) | Key Efficacy Endpoints & Results | Citations |

| Aspergillus fumigatus | Immunosuppressed | 5, 10, 20 mg/kg (single prophylactic dose) | Amphotericin B (3 mg/kg) | 10 and 20 mg/kg doses resulted in 100% survival over 14 days. | [1][2][3][4] |

| Pneumocystis murina | Immunosuppressed | 0.2, 2, 20 mg/kg (prophylaxis) | Trimethoprim-sulfamethoxazole (SXT) | Rezafungin significantly reduced trophic nuclei and asci counts at all doses. Higher doses were comparable to SXT in preventing infection. | [1][2][3] |

| Pneumocystis murina | Immunosuppressed | 20 mg/kg (1x or 3x/week) | Caspofungin (5 mg/kg 3x/week), TMP-SMX | Prophylaxis for as little as 4 weeks prevented reactivation of infection and showed more efficacy than caspofungin. | [16] |

II. Experimental Protocols

Protocol 1: Prophylactic Efficacy in a Murine Model of Invasive Candidiasis

This protocol is adapted from studies evaluating the prophylactic efficacy of rezafungin.[1][2][3]

1. Animal Model:

-

Species: Male or Female BALB/c mice.

-

Immunosuppression: Administer cyclophosphamide at 150 mg/kg intraperitoneally (i.p.) on day -4 and 100 mg/kg on day -1 relative to infection.

2. Fungal Strain and Inoculum Preparation:

-

Strain: Candida albicans (e.g., ATCC 90028).

-

Preparation: Culture the strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Harvest blastoconidia and wash with sterile saline. Adjust the final concentration to approximately 1 x 10^6 CFU/mL.

3. Rezafungin Administration (Prophylaxis):

-

Administer a single subcutaneous (s.c.) dose of rezafungin (e.g., 5, 10, or 20 mg/kg) on day -5, -3, or -1 prior to fungal challenge.

4. Fungal Challenge:

-

On day 0, infect mice via the lateral tail vein with 0.1 mL of the prepared C. albicans suspension.

5. Efficacy Assessment:

-

At 24 hours post-infection, euthanize the mice.

-

Aseptically harvest the kidneys, homogenize them in sterile saline, and perform serial dilutions.

-

Plate the dilutions on SDA and incubate at 35°C for 24-48 hours.

-

Determine the fungal burden by counting the colony-forming units (CFU) and express the results as CFU per gram of kidney tissue.

Protocol 2: Therapeutic Efficacy in a Neutropenic Mouse Model of Disseminated Candida auris Infection

This protocol is based on studies assessing the therapeutic efficacy of rezafungin against the emerging pathogen Candida auris.[7][8]

1. Animal Model:

-

Species: Male BALB/c mice.

-

Immunosuppression: Render mice neutropenic with cyclophosphamide injections (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1, with additional doses on days +2 and +4 to maintain neutropenia).[17]

2. Fungal Strain and Inoculum Preparation:

-

Strain: Candida auris clinical isolate (specify clade if known).

-

Preparation: Grow the isolate on SDA at 37°C for 48 hours. Prepare a yeast suspension in sterile saline and adjust the concentration to approximately 1 x 10^8 CFU/mL.

3. Fungal Challenge:

-

Infect mice intravenously (i.v.) via the lateral tail vein with approximately 1 x 10^7 CFU.

4. Treatment Regimen:

-

Initiate treatment 24 hours post-infection.

-

Rezafungin Group: Administer rezafungin at 20 mg/kg i.p. on days 1, 3, and 6 post-infection.[7]

-

Comparator Groups: Administer comparator drugs such as caspofungin (3 mg/kg/day), micafungin (5 mg/kg/day), or anidulafungin (5 mg/kg/day) i.p. for 6 consecutive days.[7]

-

Control Group: Administer vehicle (e.g., saline) i.p.

5. Efficacy Assessment:

-

Survival Study: Monitor mice for survival for 21 days post-infection.

-

Fungal Burden Study: On day 7 post-infection, euthanize a subset of mice from each group. Harvest kidneys, heart, and brain. Homogenize tissues and determine the fungal burden (CFU/g) as described in Protocol 1.

III. Visualizations

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

Experimental Workflow: Prophylactic Efficacy Study

Experimental Workflow: Therapeutic Efficacy Study

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy of Rezafungin in Prophylactic Mouse Models of Invasive Candidiasis, Aspergillosis, and Pneumocystis Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rezafungin treatment in mouse models of invasive candidiasis and aspergillosis: Insights on the PK/PD pharmacometrics of rezafungin efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rezafungin treatment in mouse models of invasive candidiasis and aspergillosis: Insights on the PK/PD pharmacometrics of rezafungin efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the efficacy of rezafungin, a novel echinocandin, in the treatment of disseminated Candida auris infection using an immunocompromised mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. contagionlive.com [contagionlive.com]

- 14. Determination of Pharmacodynamic Target Exposures for Rezafungin against Candida tropicalis and Candida dubliniensis in the Neutropenic Mouse Disseminated Candidiasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

Rezafungin: Application Notes and Protocols from the ReSTORE Phase 3 Trial

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pivotal Phase 3 ReSTORE clinical trial for Rezafungin, a novel once-weekly echinocandin antifungal agent. The information presented is intended to support further research and understanding of Rezafungin's clinical performance and mechanism of action.

Introduction

Rezafungin is a next-generation echinocandin developed for the treatment of candidemia and invasive candidiasis.[1][2] Its extended half-life allows for once-weekly intravenous administration, offering a potential advantage over existing daily-dosed echinocandins.[3][4] The ReSTORE (NCT03667690) trial was a global, multicenter, randomized, double-blind, pivotal Phase 3 study designed to evaluate the efficacy and safety of once-weekly Rezafungin compared to the standard-of-care, once-daily caspofungin, in adult patients with candidemia and/or invasive candidiasis.[1][5][6]

Mechanism of Action

Rezafungin, like other echinocandins, inhibits the activity of the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[3][7][8] This disruption of cell wall integrity leads to osmotic instability and ultimately fungal cell death.[7][9] Notably, this target is absent in mammalian cells, contributing to the selective antifungal activity of the drug class.[3][4]

ReSTORE Phase 3 Trial: Experimental Protocol

The ReSTORE trial was a prospective, global, multicenter, double-blind, double-dummy, randomized, controlled study.[1]

1. Patient Population:

-

Adults (≥18 years) with a diagnosis of candidemia and/or invasive candidiasis confirmed by culture from blood or another normally sterile site.[1]

-

Patients with endocarditis, osteomyelitis, or meningitis due to Candida were not studied.[3]

2. Randomization and Blinding:

-

Patients were randomized in a 1:1 ratio to receive either Rezafungin or Caspofungin.[1]

-

The study was conducted in a double-blind, double-dummy fashion to maintain blinding of patients and investigators.[1]

3. Treatment Regimens:

-

Rezafungin Arm: A single 400 mg intravenous loading dose in week one, followed by 200 mg intravenously once-weekly for up to four weeks.[6]

-

Caspofungin Arm: A 70 mg intravenous loading dose on day one, followed by 50 mg intravenously once-daily. An optional switch to oral fluconazole was permitted in this arm.[1][6]

-

The total duration of therapy was up to four weeks.[6]

4. Efficacy and Safety Assessments:

-

Primary Endpoints:

-

Secondary and Exploratory Endpoints:

ReSTORE Phase 3 Trial: Summary of Outcomes

Rezafungin demonstrated non-inferiority to caspofungin for both the FDA and EMA primary endpoints.[6][11]

Efficacy Outcomes

| Outcome | Rezafungin (n=93) | Caspofungin (n=94) | Treatment Difference (95% CI) |

| Day 30 All-Cause Mortality (FDA Primary Endpoint) | 23.7% (22/93) | 21.3% (20/94) | 2.4% (-9.7% to 14.4%) |

| Day 14 Global Cure (EMA Primary Endpoint) | 59.1% (55/93) | 60.6% (57/94) | -1.1% (-14.9% to 12.7%) |

| Day 5 Mycological Eradication | Numerically Higher | - | - |

| Day 14 Mycological Eradication | Similar | Similar | - |

| Day 30 Mycological Eradication | Similar | Similar | - |

| Median Time to Negative Blood Culture | 26.5 hours | 38.8 hours | - |

Data presented for the modified intent-to-treat (mITT) population.[1][5][10][12]

Safety Outcomes

The safety profiles of Rezafungin and Caspofungin were comparable.[6]

| Adverse Event | Rezafungin (n=98) | Caspofungin (n=98) |

| Any Treatment-Emergent Adverse Event (TEAE) | 90.8% (89/98) | 84.7% (83/98) |

| Serious Adverse Events (SAEs) | 56.1% (55/98) | 53.1% (52/98) |

Data presented for the safety population.[12]

Conclusion

The ReSTORE Phase 3 trial demonstrated that once-weekly Rezafungin was non-inferior to once-daily caspofungin for the treatment of candidemia and invasive candidiasis, with a similar safety profile.[6][11] The early efficacy outcomes, including a numerically faster time to negative blood culture, suggest a rapid onset of action.[5][10] These findings position Rezafungin as a valuable therapeutic option for patients with serious Candida infections.

References

- 1. cidara.com [cidara.com]

- 2. cidara.com [cidara.com]

- 3. drugs.com [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. docs.publicnow.com [docs.publicnow.com]

- 6. Cidara Therapeutics and Mundipharma Announce Positive Topline Results from the Global Phase 3 Pivotal ReSTORE Trial of Rezafungin for the Treatment of Candidemia and Invasive Candidiasis | Mundipharma [mundipharma.com]

- 7. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]

- 8. Rezafungin for Candidemia and Invasive Candidiasis: A Focus on the Pharmaceutical Development, Related Patents, and Prospects [wisdomlib.org]

- 9. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rezafungin Versus Caspofungin for the Treatment of Candidemia and Invasive Candidiasis: Results from the Double-blind, Randomized, Phase 3 ReSTORE Trial Including the China Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. cancernetwork.com [cancernetwork.com]

Troubleshooting & Optimization

Overcoming Rezafungin treatment failure in invasive aspergillosis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with rezafungin in the context of invasive aspergillosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of rezafungin against Aspergillus species?

A1: Rezafungin is an echinocandin antifungal agent.[1][2][3] Its primary mechanism of action is the inhibition of the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] By inhibiting this enzyme, rezafungin disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.[1] Notably, mammalian cells do not have β-(1,3)-D-glucan synthase, making rezafungin's action specific to fungi.[2] While it is fungicidal against many Candida species, it is considered fungistatic against Aspergillus species.[3][4]